Monolaurin - 27215-38-9

Monolaurin

Catalog Number: EVT-269562
CAS Number: 27215-38-9
Molecular Formula: C15H30O4
Molecular Weight: 274.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monolaurin, also known as glycerol monolaurate, is a monoester formed from lauric acid and glycerol. [] It is a natural compound found in coconut oil and human breast milk. [, , ] Monolaurin is classified as a monoacylglycerol, a type of lipid. [, ] In scientific research, monolaurin is primarily studied for its antimicrobial properties and potential use as a food preservative and antimicrobial agent. [, , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Optimizing Monolaurin Delivery Systems: Further research is needed to develop more effective methods for delivering monolaurin to target sites, particularly for its use as an antimicrobial agent. Nanoparticles, liposomes, and microemulsions are promising areas for exploration. [, ]
  • Investigating Synergistic Effects: Combining monolaurin with other antimicrobial agents, such as essential oils, organic acids, or conventional antibiotics, may enhance its efficacy and broaden its application. [, , , , ] Further research is needed to optimize these combinations and evaluate their potential for therapeutic and preservative applications.
  • Understanding Resistance Mechanisms: It is crucial to investigate potential resistance mechanisms to monolaurin in various microorganisms to ensure its long-term effectiveness. []

Lauric Acid

    Relevance: Lauric acid is the precursor to monolaurin, formed by the esterification of lauric acid with glycerol. [] Monolaurin exhibits greater antimicrobial activity compared to lauric acid. [] This difference in activity can be attributed to the presence of the glycerol moiety in monolaurin, which increases its amphiphilic nature, leading to enhanced interaction with bacterial membranes. Studies have shown that while lauric acid might contribute to the antimicrobial properties, it can negatively impact the sensory characteristics of certain food products like cheese. []

Monocaprin

    Relevance: Monocaprin shares a similar structure with monolaurin, differing only in the length of the fatty acid chain. Both compounds exhibit synergistic antibacterial activity, especially against Staphylococcus aureus []. This synergy might be due to their combined action in disrupting bacterial cell membranes, leading to increased efficacy compared to their individual use.

Nisin

    Relevance: Research suggests that nisin shows synergistic antibacterial effects when combined with monolaurin. [] This combination could provide a broader spectrum of antimicrobial activity and potentially reduce the required concentrations of each individual compound, leading to improved food preservation strategies.

Ethylenediaminetetraacetic Acid (EDTA)

    Relevance: Studies show a synergistic effect when EDTA is combined with monolaurin against both Escherichia coli and Staphylococcus aureus in Iranian white cheese. [] This synergy highlights the potential of combining monolaurin with other antimicrobial agents, like EDTA, to achieve enhanced control of bacterial growth and improve the safety of food products.

    Relevance: Research shows that a combination of MAGs and DAGs can be used as gelators for the preparation of oleogels and emulgels using Schizochytrium algal oil. [] While both monolaurin and MAG/DAG combinations have been shown to increase oxidative stability and improve physical characteristics of these gels, there are differences in their efficacy. [] This difference indicates that the specific properties and functionality of these compounds can vary depending on the application and the other components present.

Sorbic Acid

    Relevance: Studies have compared the antimicrobial efficacy of sorbic acid and monolaurin, highlighting that their effectiveness varies depending on the target microorganism and food matrix. [] This difference emphasizes the importance of considering both the antimicrobial agent and the specific application when developing food preservation strategies.

Tertiary Butylhydroquinone (TBHQ)

    Relevance: Research demonstrates that TBHQ exhibits greater antimicrobial activity than monolaurin against some microorganisms. [] Additionally, combining TBHQ with monolaurin resulted in a synergistic inhibitory effect, suggesting that combining these compounds can be more effective than using either compound alone. [] This finding suggests potential applications in food preservation, where their combined use could enhance the control of microbial growth and extend the shelf life of products.

Zataria multiflora Essential Oil

    Relevance: Studies indicate a synergistic effect when Zataria multiflora essential oil is combined with monolaurin against Listeria monocytogenes. [] This finding suggests that combining monolaurin with other naturally derived antimicrobial agents like essential oils could be a promising approach to enhance food safety and meet consumer demand for natural preservatives.

Cinnamon Essential Oil

    Relevance: Research shows that similar to other essential oils, combining cinnamon essential oil with monolaurin enhances the overall antimicrobial effect against foodborne pathogens. [] This finding supports the potential of developing natural antimicrobial combinations, including monolaurin, to enhance food safety and extend the shelf life of products.

Synthesis Analysis

Methods and Technical Details

The synthesis of monolaurin can be achieved through various methods, primarily involving the esterification of lauric acid with glycerol. The following are notable techniques:

  1. Conventional Chemical Catalysis:
    • Lauric acid and glycerol are reacted in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (pTSA). The reaction typically occurs at elevated temperatures (around 130 °C) for several hours. For instance, one study reported a yield of 31.05% using sulfuric acid as a catalyst .
  2. Enzymatic Synthesis:
    • Enzymatic methods utilize immobilized lipases (e.g., Lipozyme IM-20) to catalyze the esterification in a solvent-free system. Optimal conditions have been reported at temperatures around 55 °C with specific molar ratios of lauric acid to glycerol . This method can yield up to 49.5% monolaurin under optimized conditions .
  3. Solvent-Free Systems:
    • Recent advancements have focused on solvent-free processes that enhance sustainability and reduce environmental impact. These methods often employ response surface methodology to optimize reaction parameters such as temperature and enzyme concentration .

Technical Details

The purification of synthesized monolaurin typically involves techniques like column chromatography or liquid-liquid extraction using hydroalcoholic solutions to achieve high purity levels (up to 91% in some cases) after synthesis .

Data

  • Molecular Weight: 216.32 g/mol
  • Melting Point: Approximately 40 °C
  • Boiling Point: Decomposes before boiling
Chemical Reactions Analysis

Monolaurin can undergo various chemical reactions typical of esters, including hydrolysis and transesterification:

  1. Hydrolysis:
    • In the presence of water and an acid or base catalyst, monolaurin can be hydrolyzed back into glycerol and lauric acid.
  2. Transesterification:
    • Monolaurin can react with other fatty acids or alcohols to form different esters, which is significant in biodiesel production.

These reactions are critical in applications where modification of fatty acids is required for enhanced properties or functionalities.

Mechanism of Action

Monolaurin exhibits antimicrobial activity primarily through the disruption of lipid membranes in bacteria and viruses. The mechanism involves:

  1. Membrane Disruption:
    • Monolaurin integrates into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.
  2. Inhibition of Viral Activity:
    • It has been shown to inactivate enveloped viruses by disrupting their lipid envelopes, thereby preventing them from entering host cells.

Data

Studies have indicated that monolaurin is effective against various pathogens, including Staphylococcus aureus and certain viruses like influenza .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid or waxy substance.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme temperatures or pH levels.
  • Reactivity: Reacts with strong acids or bases during hydrolysis.

Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy, which confirm the presence of ester functional groups characteristic of monoglycerides .

Applications

Monolaurin has diverse applications across several fields:

  1. Food Industry:
    • Used as an emulsifier and preservative due to its antimicrobial properties.
  2. Pharmaceuticals:
    • Investigated for its potential use in drug delivery systems due to its ability to enhance membrane permeability.
  3. Cosmetics:
    • Incorporated into personal care products for its moisturizing properties.
  4. Antimicrobial Agent:
    • Explored for use in sanitizers and disinfectants due to its effectiveness against a broad spectrum of pathogens .

Properties

CAS Number

27215-38-9

Product Name

Monolaurin

IUPAC Name

2,3-dihydroxypropyl dodecanoate

Molecular Formula

C15H30O4

Molecular Weight

274.40 g/mol

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3

InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(CO)O

Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM
insoluble in water; soluble in hot organic solvents
soluble in hot alcohol (in ethanol)

Synonyms

1-oleoyl monoglyceride
1-oleoyl-2-glycerol
glycerol monooleate
glyceryl monooleate
glycerylmonooleate
mono-oleoylglycerol
monoelaidin
monolein
monoolein
myverol 18-99
oleic acid monoglyceride
sn-1-O-(cis-9)octadecenylglycerol

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O

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